molecular formula C14H20N2O3 B8611032 tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

Cat. No.: B8611032
M. Wt: 264.32 g/mol
InChI Key: WKSRJEIRMWCSMS-UHFFFAOYSA-N
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Description

tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyiminomethyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-formylphenylmethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques is also common in industrial production to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications due to its reactive functional groups .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of both the hydroxyiminomethyl and carbamate groups provides distinct reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[[4-(hydroxyiminomethyl)phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3

InChI Key

WKSRJEIRMWCSMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A biphasic solution of tert-butyl N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-carbamate (50.0 g, 154.6 mmol) in 2-MeTHF (400.0 mL) and Na2SO4 (100.0 mL of 10% w/v, 70.40 mmol) was stirred at 8-10° C. in a 1-L, glass-jacketed reactor. Hydroxylamine hydrochloride (46.38 mL of 5.0 M, 231.9 mmol) was added and the biphasic solution was stirred at 30° C. for 16 hours. The reaction was diluted with MTBE (200.0 mL) and the layers separated. The organic phase was washed with water (200.0 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue was diluted with heptane (200.0 mL) and the resultant suspension was stirred at ambient temperature for 30 minutes. The solid was collected by filtration to give the title compound as a white solid (36.5 g, 89% Yield); 1H NMR (400 MHz, CDCl3) δ 1.50 (s, 9H), 2.88 (br s, 3H), 4.60 (s, 2H), 7.26 (d, 2H), 7.52 (d, 2H) and 8.15 (s, 1H) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
46.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89%

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